3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Overview
Description
3-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (3-CPA) is a fluorinated carboxylic acid used in a variety of scientific research applications. It is a white powder with a molecular weight of 437.89 g/mol and a melting point of approximately 180°C. 3-CPA is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a building block in the synthesis of polymers materials. 3-CPA has also been used in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of various derivatives, and as a model compound for examining the mechanism of action of a variety of enzymes.
Scientific Research Applications
3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is used in a variety of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a building block in the synthesis of polymers materials. This compound has also been used in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of various derivatives, and as a model compound for examining the mechanism of action of a variety of enzymes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is not yet fully understood. It is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and thromboxane synthase. It may also act as an activator of other enzymes, such as prostaglandin synthase. This compound has also been shown to inhibit the activity of certain kinases, such as protein kinase C and MAP kinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have shown that this compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and thromboxane synthase. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and MAP kinase. Additionally, this compound has been shown to have anti-inflammatory and anti-tumorigenic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid in lab experiments include its high purity and high yield. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Future Directions
The future directions for 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid research include further exploration of its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic strategies for treating diseases such as cancer and inflammation. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production. Finally, further research into the potential applications of this compound in polymer synthesis could lead to the development of new materials with enhanced properties.
properties
IUPAC Name |
3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZAKKJRIKXQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426007 | |
Record name | 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
678991-65-6 | |
Record name | 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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